4,6-dichloro-5-(1,3-dioxolan-2-yl)pyrimidine
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Overview
Description
4,6-dichloro-5-(1,3-dioxolan-2-yl)pyrimidine is a heterocyclic compound that contains both chlorine and dioxolane functional groups attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloro-5-(1,3-dioxolan-2-yl)pyrimidine typically involves the chlorination of pyrimidine derivatives followed by the introduction of the dioxolane group. One common method involves the reaction of 4,6-dichloropyrimidine with 1,3-dioxolane under specific conditions to achieve the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes followed by the incorporation of the dioxolane group. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
4,6-dichloro-5-(1,3-dioxolan-2-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The dioxolane ring can be hydrolyzed to form corresponding diols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. Conditions often involve the use of a base and a solvent such as dimethylformamide (DMF) or dichloromethane (DCM).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while oxidation can produce pyrimidine N-oxides .
Scientific Research Applications
4,6-dichloro-5-(1,3-dioxolan-2-yl)pyrimidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of antiviral and anticancer drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,6-dichloro-5-(1,3-dioxolan-2-yl)pyrimidine involves its interaction with specific molecular targets. The chlorine atoms and dioxolane ring can interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with nucleic acid synthesis and function, making it a candidate for antiviral and anticancer research .
Comparison with Similar Compounds
Similar Compounds
4,6-dichloropyrimidine: Lacks the dioxolane group but shares the pyrimidine core.
5-(1,3-dioxolan-2-yl)pyrimidine: Similar structure but without the chlorine atoms.
4-chloro-5-(1,3-dioxolan-2-yl)pyrimidine: Contains only one chlorine atom.
Uniqueness
4,6-dichloro-5-(1,3-dioxolan-2-yl)pyrimidine is unique due to the presence of both chlorine atoms and the dioxolane ring, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
5305-44-2 |
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Molecular Formula |
C7H6Cl2N2O2 |
Molecular Weight |
221 |
Purity |
95 |
Origin of Product |
United States |
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